molecular formula C24H26N2O5S B016000 Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate CAS No. 316124-90-0

Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Cat. No.: B016000
CAS No.: 316124-90-0
M. Wt: 454.5 g/mol
InChI Key: MWYIBGSOAYLDRH-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of α-isomalto-oligosaccharide derivatives : This compound is used in the synthesis of α-isomalto-oligosaccharide derivatives, as described by Eby (1979) in "The synthesis of α-isomalto-oligosaccharide derivatives and their protein conjugates" (Eby, 1979).

  • Chemical research on 2-butenal with ethylene glycol : It is utilized in the research on 2-butenal reactions with ethylene glycol, as discussed by Piasecki (1984) in "Acetals and ethers-xiii Reaction products of 2-butenal with ethylene glycol" (Piasecki, 1984).

  • Synthesis of N-heleroarylacetic esters : This compound is crucial for synthesizing N-heleroarylacetic esters, as reported by Iwao and Kuraishi (1978) in "The facile synthesis of some N-heleroarylacetic esters" (Iwao & Kuraishi, 1978).

  • Corrosion inhibitor for copper in nitric acid : As a potent corrosion inhibitor for copper in nitric acid media, its applications are highlighted by Zarrouk et al. (2014) in "A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid" (Zarrouk et al., 2014).

  • Electrophilic aromatic substitution reactions : This compound is used in electrophilic aromatic substitution reactions, as discussed in "Electrophilic aromatic substitution by Pummerer reaction of α-sulfinylacetate" by Tamura et al. (1981) (Tamura et al., 1981).

  • Potential biological activities : It is a novel phthalimidoxy substituted quinoline derivative with potential biological activities, according to Bhambi et al. (2010) in "Synthesis and Pharmacological Studies on Some Phthalimidoxy Substituted Quinoline Derivatives" (Bhambi et al., 2010).

  • Fragrance ingredient : It belongs to the structural group aryl alkyl alcohol simple acid esters (AAASAE) and is used as a fragrance ingredient, as noted in "Fragrance material review on 2-(p-tolyloxy)ethyl acetate" by McGinty et al. (2012) (McGinty et al., 2012).

  • Analgesic and anti-inflammatory activities : It exhibits superior analgesic and anti-inflammatory activities compared to aspirin and ibuprofen, as shown in "Synthesis and analgesic-antiinflammatory activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates" by Agudoawu and Knaus (2000) (Agudoawu & Knaus, 2000).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate is intracellular zinc ions . Zinc ions play a crucial role in numerous biological processes, including enzymatic function, protein structure, and cellular signaling pathways.

Mode of Action

This compound acts as an indicator and fluorescent reagent for intracellular zinc ions . It binds to zinc ions, resulting in a change in its fluorescence properties. This change can be detected and quantified, providing a measure of the concentration of zinc ions within the cell .

Result of Action

The binding of this compound to intracellular zinc ions and the subsequent change in its fluorescence properties allows for the visualization and quantification of zinc ions within cells . This can provide valuable information on the role of zinc in various cellular processes and the impact of zinc ion concentration changes on cell function.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate are largely defined by its role as a fluorescent reagent of intracellular zinc ions . The exact enzymes, proteins, and other biomolecules it interacts with are not well-documented in the literature. Given its role as a zinc ion indicator, it likely interacts with biomolecules involved in zinc homeostasis and signaling.

Cellular Effects

Given its role as a zinc ion indicator, it likely influences cell function by modulating zinc signaling pathways . Zinc is involved in a variety of cellular processes, including gene expression and cellular metabolism, so this compound could potentially have wide-ranging effects on cell function.

Molecular Mechanism

Given its role as a zinc ion indicator, it likely exerts its effects at the molecular level by binding to zinc ions and fluorescing, thereby allowing for the visualization of zinc ions within cells .

Temporal Effects in Laboratory Settings

Given its role as a fluorescent reagent, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains intact and the fluorescence can be detected .

Metabolic Pathways

Given its role as a zinc ion indicator, it may interact with enzymes or cofactors involved in zinc homeostasis and signaling .

Transport and Distribution

Given its role as a zinc ion indicator, it is likely that it is transported to areas of the cell where zinc ions are present .

Subcellular Localization

Given its role as a zinc ion indicator, it is likely that it localizes to areas of the cell where zinc ions are present .

Properties

IUPAC Name

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylprop-1-enyl)quinolin-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-14,26H,5,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIBGSOAYLDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404404
Record name Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316124-90-0
Record name Ethyl 2-[[8-[[(4-methylphenyl)sulfonyl]amino]-2-(2-methyl-1-propen-1-yl)-6-quinolinyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316124-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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